Scientific Field: Green Chemistry.
Application Summary: 3-Methoxycyclohexanone can be transformed into adipic acid, an important industrial monomer, through an oxidative cleavage reaction.
Methods of Application: The process involves the oxidation of 2-methoxycyclohexanone (2-MCO) to adipic acid and methanol with O2 in a water solvent.
Results or Outcomes: The carbon-based adipic acid yield reached 74% (86% in molar basis), which is higher than those obtained with vanadium-based catalysts.
Scientific Field: Biochemical Engineering.
Application Summary: 3-Methoxycyclohexanone is involved in the hydrodeoxygenation of oxygen-containing compounds.
Results or Outcomes: The outcome of this application is the production of deoxygenated compounds, contributing to the sustainable use of biomass.
Scientific Field: Materials Science.
Application Summary: 3-Methoxycyclohexanone has been used in the processing of n-channel organic thin-film transistors based on a conjugated polymer synthesized by direct arylation polycondensation.
Results or Outcomes: The outcome of this application is the production of high mobility conjugated polymers for organic thin-film transistors processible with naturally occurred green solvent.
Scientific Field: Organic Chemistry.
Application Summary: 3-Methoxycyclohexanone can be prepared by the oxidation of methylcyclohexane.
Results or Outcomes: The outcome of this application is the production of 3-Methoxycyclohexanone, which can be used in various other applications.
3-Methoxycyclohexanone is an organic compound with the molecular formula and a molecular weight of approximately 128.17 g/mol. It is characterized by the presence of a methoxy group (-OCH₃) attached to a cyclohexanone structure, which consists of a six-membered carbon ring with a ketone functional group. The compound is also known by its IUPAC name, 3-methoxycyclohexan-1-one, and has various synonyms including 3-methoxy-1-cyclohexanone and methoxy-3-cyclohexanone .
Several methods exist for synthesizing 3-methoxycyclohexanone:
3-Methoxycyclohexanone finds applications in various fields:
Interaction studies involving 3-methoxycyclohexanone primarily focus on its reactivity with other chemical species. For example:
Several compounds are structurally similar to 3-methoxycyclohexanone. Here is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Methylcyclohexanone | Has a methyl group at the second position; different reactivity patterns. | |
4-Methylcyclohexanone | Methyl group at the fourth position; steric hindrance affects reactivity. | |
Cyclohexanone | Lacks substituents; simpler structure leads to different chemical behavior. | |
Methoxycyclopentanone | Similar methoxy group but contains a five-membered ring; different physical properties. |
The unique feature of 3-methoxycyclohexanone lies in its combination of the cyclohexane structure and methoxy substitution at the third position, which influences its reactivity and applications compared to other methyl-substituted cycloketones .
Irritant